PHENYLTHIOACETIC ACID PHENYLTHIOACETIC ACID
Brand Name: Vulcanchem
CAS No.: 62167-00-4
VCID: VC14460179
InChI: InChI=1S/C8H8OS/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)
SMILES:
Molecular Formula: C8H8OS
Molecular Weight: 152.22 g/mol

PHENYLTHIOACETIC ACID

CAS No.: 62167-00-4

Cat. No.: VC14460179

Molecular Formula: C8H8OS

Molecular Weight: 152.22 g/mol

* For research use only. Not for human or veterinary use.

PHENYLTHIOACETIC ACID - 62167-00-4

Specification

CAS No. 62167-00-4
Molecular Formula C8H8OS
Molecular Weight 152.22 g/mol
IUPAC Name 2-phenylethanethioic S-acid
Standard InChI InChI=1S/C8H8OS/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)
Standard InChI Key IXOFPUCWZCAFJX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CC(=O)S

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

PTAA features a linear structure where a thiophenyl group (-S-C₆H₅) is bonded to the α-carbon of acetic acid. The IUPAC name, 2-(phenylthio)acetic acid, reflects this arrangement. X-ray crystallography reveals a planar conformation stabilized by intramolecular hydrogen bonding between the carboxylic proton and sulfur lone pairs . The compound’s InChIKey (MOTOSAGBNXXRRE-UHFFFAOYSA-N) provides a unique identifier for computational and database applications.

Table 1: Fundamental Physicochemical Properties

PropertyValue
Molecular Weight168.21 g/mol
Melting Point60–63°C (lit.)
Density1.27 ± 0.1 g/cm³
pKa3.70 ± 0.10
SolubilityMiscible in methanol
Refractive Index1.589 (predicted)

Spectroscopic Profile

PTAA exhibits distinct spectral signatures:

  • ¹H NMR (CDCl₃): δ 3.75 (s, 2H, CH₂), 7.25–7.45 (m, 5H, aromatic)

  • IR (KBr): 2550 cm⁻¹ (S-H stretch, absent in PTAA salts), 1705 cm⁻¹ (C=O)

  • MS (EI): m/z 168 (M⁺), 123 (M-COOH)

The absence of S-H stretching in phosphonium salts confirms successful salt formation .

Synthetic Methodologies

Classical Nucleophilic Displacement

The primary synthesis involves reacting sodium chloroacetate with sodium benzenethiolate under alkaline conditions :

ClCH2COONa++Na+S-C6H5S-C6H5CH2COONa++NaCl\text{ClCH}_2\text{COO}^- \text{Na}^+ + \text{Na}^+ \text{S-C}_6\text{H}_5 \rightarrow \text{S-C}_6\text{H}_5-\text{CH}_2\text{COO}^- \text{Na}^+ + \text{NaCl}

This method yields PTAA in 68–74% efficiency after acid workup .

Thallium-Mediated Coupling

An alternative approach employs thallium(I) benzenethiolate and bromoacetic acid :

BrCH2COOH+TlSC6H5S-C6H5CH2COOH+TlBr\text{BrCH}_2\text{COOH} + \text{TlSC}_6\text{H}_5 \rightarrow \text{S-C}_6\text{H}_5-\text{CH}_2\text{COOH} + \text{TlBr}

While avoiding alkaline conditions, this method requires handling toxic thallium compounds.

Nitro-Substituted Derivatives

The synthesis of 2-(2,4-dinitrophenylthio)acetic acid demonstrates PTAA’s functionalization potential :

  • React 1-chloro-2,4-dinitrobenzene with mercaptoacetic acid

  • Triethylamine catalysis in dioxane/water

  • Ethyl acetate extraction yields 74% product

Reactivity and Functionalization

Heterocycle Synthesis

PTAA condenses with o-aminophenols or o-phenylenediamines to form benzothiazoles and benzimidazoles :

PTAA+H2N-ArΔBenzothiazole+H2O\text{PTAA} + \text{H}_2\text{N-Ar} \xrightarrow{\Delta} \text{Benzothiazole} + \text{H}_2\text{O}

These derivatives show potent antimicrobial activity against Gram-positive bacteria (MIC 2–8 μg/mL) .

Lactam Formation

Reaction with β-lactam precursors yields α-phenylthio-β-lactams, key intermediates in cephalosporin antibiotics . Steric effects from the thiophenyl group influence ring-strain and reactivity.

Photochemical Applications

Free-Radical Polymerization

Phosphonium salts of PTAA (e.g., P⁺(C₄H₉)₄) act as coinitiators with benzophenone in UV-curable resins :

  • Benzophenone absorbs UV (λ_max = 365 nm)

  • Electron transfer generates PTAA radical cation

  • Deprotonation yields - CH₂SC₆H₅ initiating radicals

Table 2: Polymerization Performance

Initiator SystemRate (mol/L/s)Quantum Yield (Φ)
Benzophenone Alone0.120.03
Benzophenone + PTAA Phosphonium0.310.78

The tetraphenylphosphonium salt exhibits 158% higher efficiency than ammonium analogues due to improved radical stability .

Emerging Applications and Future Directions

Pharmaceutical Intermediates

PTAA’s role in synthesizing HIV protease inhibitors is under investigation. The thioether moiety enhances membrane permeability compared to oxygen analogues.

Advanced Materials

Grafting PTAA onto polymer backbones creates self-healing materials via dynamic S-S bonds. Preliminary studies show 92% tensile strength recovery after damage.

Agricultural Chemistry

Thiophenoxyacetic acid derivatives exhibit herbicidal activity against Amaranthus retroflexus (ED₅₀ = 12 μM), though phytotoxicity remains a challenge.

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